molecular formula C12H10FN3O2 B5214492 2-[[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetonitrile

2-[[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetonitrile

Cat. No.: B5214492
M. Wt: 247.22 g/mol
InChI Key: QJXCRJUNINNCNL-UHFFFAOYSA-N
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Description

2-[[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetonitrile is a synthetic organic compound characterized by the presence of a fluorophenyl group, a dioxopyrrolidinyl moiety, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetonitrile typically involves the reaction of 4-fluorophenylacetonitrile with appropriate reagents to introduce the dioxopyrrolidinyl group. One common method involves the use of dibromopentane and 2,2’-dichlorodiethyl ether in the presence of sodium hydride in mineral oil, followed by reduction with lithium aluminum hydride . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

2-[[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetonitrile is unique due to the presence of both the dioxopyrrolidinyl and acetonitrile groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O2/c13-8-1-3-9(4-2-8)16-11(17)7-10(12(16)18)15-6-5-14/h1-4,10,15H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJXCRJUNINNCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201327015
Record name 2-[[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202831
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

470695-17-1
Record name 2-[[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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